Unraveling the Multifaceted Mechanism of Action of NNC 05-2090: A Technical Guide
Unraveling the Multifaceted Mechanism of Action of NNC 05-2090: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the molecular mechanisms of NNC 05-2090, a compound with a complex pharmacological profile. Initially recognized for its role as a gamma-aminobutyric acid (GABA) uptake inhibitor, recent findings have unveiled a novel function as a neuromedin U receptor 2 (NMUR2) antagonist. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of NNC 05-2090, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Mechanism 1: Inhibition of GABA Transporters
NNC 05-2090 primarily functions as a GABA uptake inhibitor, demonstrating moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter 2 (mGAT-2).[1][2] By blocking these transporters, NNC 05-2090 increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to its anticonvulsant and antiallodynic effects.[3][4][5][6]
Binding Affinities and Potencies
The inhibitory activity of NNC 05-2090 has been characterized across various GABA transporter subtypes and other neurotransmitter transporters. The following tables summarize the key quantitative data from multiple studies.
| Target Transporter | Species | IC50 (µM) | Ki (µM) | Reference |
| BGT-1 (hBGT-1) | Human | 10.6 | 1.4 | [1] |
| GAT-1 (hGAT-1) | Human | 29.62 | 19 | [1] |
| GAT-2 (hGAT-2) | Human | 45.29 | 41 | [1] |
| GAT-3 (hGAT-3) | Human | 22.51 | 15 | [1] |
| Serotonin (B10506) Transporter | - | 5.29 | - | [4][5] |
| Noradrenaline Transporter | - | 7.91 | - | [4][5] |
| Dopamine Transporter | - | 4.08 | - | [4][5] |
Table 1: Inhibitory activity of NNC 05-2090 on various neurotransmitter transporters.
| Receptor | IC50 (nM) | Reference |
| α1-adrenergic | 266 | [3] |
| D2 dopamine | 1632 | [3] |
Table 2: Binding affinities of NNC 05-2090 for other receptors.
In Vivo Efficacy
The anticonvulsant properties of NNC 05-2090 have been demonstrated in various rodent models.
| Animal Model | Effect | ED50 (µmol/kg, i.p.) | Reference |
| DBA/2 Mice (Sound-induced seizures) | Inhibition of tonic convulsions | 6 | [3] |
| DBA/2 Mice (Sound-induced seizures) | Inhibition of clonic convulsions | 19 | [3] |
| Mice (Maximal Electroshock Test) | Antagonism of tonic hindlimb extension | 73 | [3] |
Table 3: Anticonvulsant efficacy of NNC 05-2090 in vivo.
Signaling Pathway of GABA Transporter Inhibition
Caption: NNC 05-2090 inhibits GABA transporters, increasing synaptic GABA levels.
Core Mechanism 2: Antagonism of Neuromedin U Receptor 2 (NMUR2)
A recent study has identified a novel mechanism of action for NNC 05-2090 as a small molecule antagonist of the neuromedin U receptor 2 (NMUR2).[7] This finding positions NNC 05-2090 as a potential therapeutic agent for glioma.
Role in Glioma
NMUR2 is highly expressed in glioma tissue, where its overexpression promotes cell proliferation and migration.[7] The study suggests that NNC 05-2090 antagonizes NMUR2, leading to a reduction in cell cycle progression in glioma cells. Furthermore, a synergistic effect was observed when NNC 05-2090 was combined with the standard glioma treatment, temozolomide, in both in vitro and in vivo models.[7]
Proposed Signaling Pathway in Glioma
Caption: NNC 05-2090 antagonizes NMUR2, inhibiting glioma cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize the mechanism of action of NNC 05-2090.
[³H]GABA Uptake Assay in Synaptosomes
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).
Materials:
-
Synaptosomal preparation from rat cerebral cortex or inferior colliculus
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Krebs-Ringer-HEPES buffer (pH 7.4)
-
NNC 05-2090 and other test compounds
-
Scintillation counter and vials
Procedure:
-
Prepare synaptosomes from the desired brain region of rats.
-
Pre-incubate the synaptosomal suspension with varying concentrations of NNC 05-2090 or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]GABA.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition of [³H]GABA uptake against the concentration of NNC 05-2090.
[³H]GABA Uptake Assay in CHO Cells Stably Expressing Transporters
This method assesses the inhibitory effect of NNC 05-2090 on specific, individually expressed neurotransmitter transporters.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the transporter of interest (e.g., BGT-1, GAT-1, serotonin transporter)
-
[³H]GABA or other appropriate radiolabeled substrates
-
Uptake buffer
-
NNC 05-2090 and other test compounds
-
Cell culture plates and incubator
-
Scintillation counter
Procedure:
-
Culture the CHO cells expressing the specific transporter in appropriate culture plates.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of NNC 05-2090 or vehicle for a defined period.
-
Add the radiolabeled substrate to initiate uptake and incubate for a specific time at 37°C.
-
Terminate the uptake by aspirating the medium and washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the IC50 values based on the dose-response curve.
Maximal Electroshock (MES) Test in Mice
This is a widely used animal model to screen for anticonvulsant activity.
Materials:
-
Male mice
-
Corneal electrodes
-
An electroshock apparatus
-
NNC 05-2090
Procedure:
-
Administer NNC 05-2090 or vehicle intraperitoneally (i.p.) to the mice.
-
At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
Calculate the ED50, the dose that protects 50% of the animals from the tonic seizure.
Sound-Induced Seizure Model in DBA/2 Mice
DBA/2 mice are genetically susceptible to audiogenic seizures, providing a model for generalized tonic-clonic seizures.
Materials:
-
DBA/2 mice
-
A sound-proof chamber equipped with a sound source (e.g., an electric bell)
-
NNC 05-2090
Procedure:
-
Administer NNC 05-2090 or vehicle (i.p.) to the mice.
-
After a predetermined time, place each mouse individually into the sound-proof chamber.
-
Expose the mouse to a high-intensity sound stimulus (e.g., 100-120 dB) for a fixed duration (e.g., 60 seconds).
-
Observe and score the seizure response, typically including wild running, clonic seizures, and tonic seizures.
-
Determine the ED50 for the suppression of each seizure component.
Experimental Workflow for Transporter Inhibition Assays
Caption: Workflow for in vitro GABA transporter inhibition assays.
Conclusion
NNC 05-2090 exhibits a dual mechanism of action, functioning as both a GABA uptake inhibitor with moderate selectivity for BGT-1 and as a novel antagonist of the NMUR2 receptor. Its ability to modulate GABAergic neurotransmission underlies its anticonvulsant and antiallodynic properties. The discovery of its activity at the NMUR2 receptor opens new avenues for its potential application in oncology, specifically in the treatment of glioma. This guide provides a comprehensive overview of the current knowledge, offering a foundation for future research and development efforts centered on this versatile molecule. Further investigation into the interplay between these two distinct mechanisms is warranted to fully elucidate the therapeutic potential of NNC 05-2090.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiallodynic Action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a Betaine/GABA Transporter Inhibitor [jstage.jst.go.jp]
- 5. Antiallodynic action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a betaine/GABA transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
